molecular formula C7H14ClNO3 B2801252 Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride CAS No. 2193058-88-5

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride

Cat. No.: B2801252
CAS No.: 2193058-88-5
M. Wt: 195.64
InChI Key: DONJYMNNOLQVKN-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a cyclobutane derivative that features an amino group, a methoxy group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methoxy and amino substituents, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
  • Methyl 1-amino-3-methoxycyclopentane-1-carboxylate hydrochloride

Uniqueness

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 1-amino-3-methoxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-7(8,4-5)6(9)11-2;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJYMNNOLQVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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